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Compound of Interest

Compound Name: Acridone

Cat. No.: B373769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of acridone, a heterocyclic compound of

significant interest in medicinal chemistry and materials science, from its precursor N-

phenylanthranilic acid. This document provides a thorough overview of the synthetic pathways,

detailed experimental protocols, and quantitative data to support researchers and professionals

in the field.

Introduction
Acridone and its derivatives are a class of organic compounds characterized by a tricyclic

aromatic framework. This core structure is found in numerous natural products and synthetic

molecules with a wide range of biological activities, including antitumor, antiviral, antimicrobial,

and anti-inflammatory properties. Furthermore, acridones serve as valuable building blocks in

the development of organic semiconductors, dyes, and fluorescent labels. The most direct and

established method for synthesizing the acridone scaffold is through the intramolecular

cyclization of N-phenylanthranilic acid. This guide will explore the key methodologies for

achieving this transformation.
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The synthesis of acridone from N-phenylanthranilic acid primarily involves a cyclodehydration

reaction. This can be achieved through several methods, with the classical approach utilizing

strong acids like concentrated sulfuric acid. More contemporary methods have been developed

to offer milder reaction conditions, improved yields, and greater substrate scope.

The overall synthesis can be broken down into two main stages:

Synthesis of N-Phenylanthranilic Acid: Typically achieved via an Ullmann condensation

reaction between an aniline derivative and an o-halobenzoic acid.

Cyclization of N-Phenylanthranilic Acid to Acridone: An intramolecular electrophilic

substitution reaction.

Below is a diagram illustrating the general synthetic workflow.
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Stage 1: Synthesis of N-Phenylanthranilic Acid

Stage 2: Synthesis of Acridone
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o-Chlorobenzoic Acid

N-Phenylanthranilic Acid

N-Phenylanthranilic Acid

Intramolecular Cyclization
(e.g., H2SO4 or Fe(OTf)2/DCME)

Acridone

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of acridone.
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Mechanism of N-Phenylanthranilic Acid Cyclization
The cyclization of N-phenylanthranilic acid to acridone is an intramolecular Friedel-Crafts-type

acylation. In the presence of a strong acid or a Lewis acid catalyst, the carboxylic acid is

protonated or activated, making the carbonyl carbon highly electrophilic. This electrophile then

attacks the electron-rich ortho-position of the adjacent phenyl ring, followed by dehydration to

yield the stable tricyclic acridone structure.

A proposed mechanism for the iron(II)-catalyzed cyclization is presented below.
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Caption: Proposed mechanism for Fe(OTf)2/DCME promoted cyclization.
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Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of N-phenylanthranilic

acid and its subsequent conversion to acridone under various reported conditions.

Table 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

Reactant
s

Catalyst/
Base

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Aniline, o-

Chlorobenz

oic Acid

CuO,

K2CO3
Aniline Reflux 2 82-93 [1]

Aniline, o-

Chlorobenz

oic Acid

Cupric

Oxide
None Reflux 2 - [2]

Substituted

Anilines, o-

Chlorobenz

oic Acid

Copper

Powder,

K2CO3,

Pyridine

Water Ultrasound 0.33 ~81 [3][4]

Substituted

Anilines, o-

Chlorobenz

oic Acid

ZnCl2 None
Microwave

(160W)
0.07-0.12 91-95

Table 2: Synthesis of Acridone from N-Phenylanthranilic Acid
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Starting
Material

Catalyst/
Reagent

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

N-

Phenylanth

ranilic Acid

Conc.

H2SO4
None 100 4 83-88 [1]

N-

Phenylanth

ranilic

Acids

Fe(OTf)₂,

DCME

1,2-

Dichloroeth

ane

Room

Temp
3

Very Good

to

Excellent

[5]

N-

Phenylanth

ranilic

Acids

PTSA None Microwave - -

N-

Phenylanth

ranilic Acid

PPA,

POCl₃, or

P₂O₅

- High Temp - -

Experimental Protocols
Synthesis of N-Phenylanthranilic Acid (Classical
Method)[1][2]
Materials:

Aniline (155 g, 1.66 moles)

o-Chlorobenzoic acid (41 g, 0.26 mole)

Anhydrous potassium carbonate (41 g, 0.3 mole)

Copper oxide (1 g)

Decolorizing carbon (20 g)

Concentrated hydrochloric acid
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Water

Procedure:

In a 1-liter round-bottomed flask equipped with an air-cooled condenser, combine aniline, o-

chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.

Reflux the mixture for 2 hours using an oil bath.

Remove the excess aniline by steam distillation (approximately 3 hours).

To the residual brown solution, add decolorizing carbon and boil for 15 minutes.

Filter the hot mixture by suction.

With stirring, add the filtrate to a mixture of 30 mL of concentrated hydrochloric acid and 60

mL of water.

Allow the mixture to cool, then filter the precipitated N-phenylanthranilic acid with suction.

Dry the product to a constant weight. The expected yield is 46–52 g (82–93%) of a nearly

white product with a melting point of 179–181°C.

Synthesis of Acridone (Classical Method)[1]
Materials:

N-Phenylanthranilic acid (42.7 g, 0.2 mole)

Concentrated sulfuric acid (100 cc, sp. gr. 1.84)

Sodium carbonate (30 g, 0.28 mole)

Water

Procedure:

In a 500-cc flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.
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Heat the solution on a boiling water bath for 4 hours.

Pour the hot solution into 1 liter of boiling water, allowing the solution to run down the side of

the container to minimize spattering.

Boil the resulting yellow precipitate for 5 minutes and then filter.

Boil the moist solid for 5 minutes in a solution of sodium carbonate in 400 cc of water.

Collect the solid with suction and wash thoroughly with water.

After drying, the crude acridone weighs 35.5–37.5 g. The crude product has a melting point

of 344–346°C.

Iron-Catalyzed Synthesis of Acridone[6]
Materials:

N-phenylanthranilic acid (1 mmol)

Fe(OTf)₂

Dichloromethyl methyl ether (DCME, 1 mmol)

1,2-dichloroethane (solvent)

Water

Dichloromethane (DCM)

Saturated aqueous NaHCO₃

Anhydrous Na₂SO₄

Procedure:

To a solution of N-phenylanthranilic acid in 1,2-dichloroethane, add Fe(OTf)₂ and DCME.

Stir the reaction mixture at room temperature for 3 hours.
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Upon completion, add water to the reaction mixture.

Extract the aqueous layer successively with DCM.

Wash the combined organic layers with saturated aqueous NaHCO₃.

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Conclusion
The synthesis of acridone from N-phenylanthranilic acid is a robust and well-established

transformation in organic chemistry. While the classical approach using strong acids remains a

viable option, modern methodologies employing milder catalysts such as iron(II) triflate offer

significant advantages in terms of reaction conditions and efficiency. The choice of synthetic

route will depend on the specific requirements of the research, including substrate scope,

desired yield, and available resources. This guide provides the necessary foundational

knowledge and practical protocols to aid researchers in the successful synthesis of acridone
and its derivatives for various applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis of
Acridone from N-Phenylanthranilic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b373769#synthesis-of-acridone-from-n-
phenylanthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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